molecular formula C13H14N2O4 B2891271 Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate CAS No. 1951438-89-3

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate

Cat. No. B2891271
CAS RN: 1951438-89-3
M. Wt: 262.265
InChI Key: FWZUQAKFHGDTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a chemical compound with the linear formula C13H14N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is represented by the SMILES notation CCOC(=O)C(C)N1C=CC2=CC=C(C=C12)N+=O . This compound has a molecular weight of 262.26 .


Physical And Chemical Properties Analysis

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a solid at room temperature . Its molecular formula is C13H14N2O4 and it has a molecular weight of 262.26 .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, including Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate, have been found to be biologically active compounds. They have been used in the treatment of various health conditions such as cancer, microbial infections, and other disorders .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been found to exhibit these activities .

Anti-HIV-1 Activity

Indole derivatives have also been studied for their potential anti-HIV-1 activity. A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies have been performed as potential anti-HIV-1 agents .

Signaling Molecule

Indole is a signaling molecule produced both by bacteria and plants. It plays a crucial role in cell biology and has been studied for its signaling role between microbes, particularly in the human gut .

Flavor and Fragrance Applications

Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Production of Natural Colorants

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .

Bacterial Signaling

Indole is important in bacterial signaling. Multiple bacterial species in environmental niches have developed quorum sensing (QS) to adapt and survive in natural communities .

properties

IUPAC Name

ethyl 2-(6-nitroindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-4-5-11(15(17)18)8-12(10)14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUQAKFHGDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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